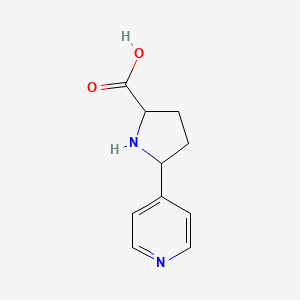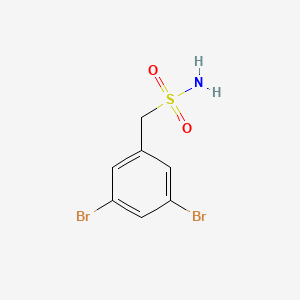
(3,5-Dibromophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Dibromophenyl)methanesulfonamide is a chemical compound with the molecular formula C₇H₇Br₂NO₂S and a molecular weight of 329.01 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dibromophenyl)methanesulfonamide typically involves the reaction of 3,5-dibromobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dibromophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted sulfonamides .
Scientific Research Applications
(3,5-Dibromophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Dibromophenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dibromophenyl)methanesulfonamide: Similar in structure but with bromine atoms at different positions.
3,5-Dibromophenyl-functionalised imidazolium salts: Used in similar applications but with different functional groups.
Uniqueness
(3,5-Dibromophenyl)methanesulfonamide is unique due to its specific bromine substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H7Br2NO2S |
|---|---|
Molecular Weight |
329.01 g/mol |
IUPAC Name |
(3,5-dibromophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7Br2NO2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
InChI Key |
UZTGGQXLZZTJMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-{5-[(dimethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13210016.png)
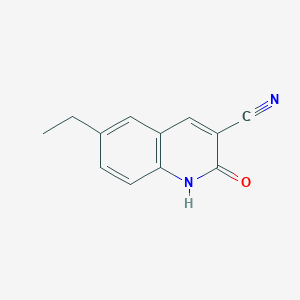

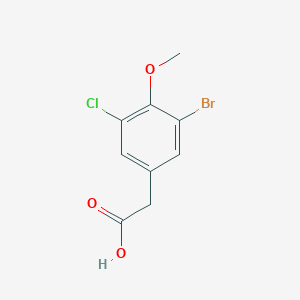
![{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclopentyl}methanol](/img/structure/B13210041.png)
![1-[(2-Fluoropyridin-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13210065.png)
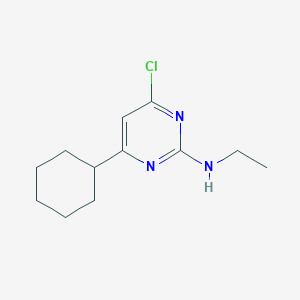
![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B13210075.png)
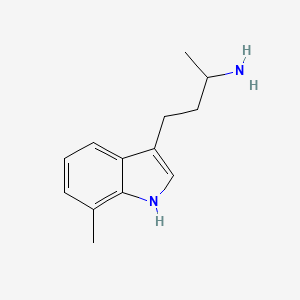
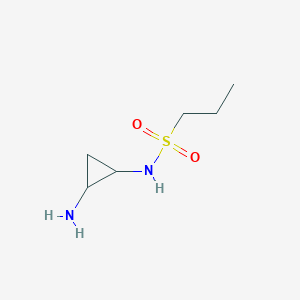
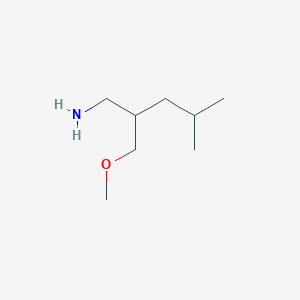
![5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13210121.png)
